molecular formula C13H12ClN B14128186 4-Chloro-N-(4-methylphenyl)aniline CAS No. 21648-16-8

4-Chloro-N-(4-methylphenyl)aniline

Cat. No.: B14128186
CAS No.: 21648-16-8
M. Wt: 217.69 g/mol
InChI Key: RQEVUKLMULASCQ-UHFFFAOYSA-N
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Description

4-Chloro-N-(4-methylphenyl)aniline is an aniline derivative featuring a chlorine atom at the para position of the aromatic ring and a 4-methylphenyl group attached to the nitrogen. Its synthesis typically involves sulfonylation reactions, as seen in , where aniline reacts with 4-toluenesulfonyl chloride under controlled conditions.

Properties

CAS No.

21648-16-8

Molecular Formula

C13H12ClN

Molecular Weight

217.69 g/mol

IUPAC Name

N-(4-chlorophenyl)-4-methylaniline

InChI

InChI=1S/C13H12ClN/c1-10-2-6-12(7-3-10)15-13-8-4-11(14)5-9-13/h2-9,15H,1H3

InChI Key

RQEVUKLMULASCQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=CC=C(C=C2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Aromatic Substitution Reaction: One common method for synthesizing N-(4-chlorophenyl)-4-methylaniline involves the reaction of 4-chloroaniline with 4-methylbenzoyl chloride in the presence of a base such as pyridine. The reaction typically occurs under reflux conditions, leading to the formation of the desired product.

    Reductive Amination: Another method involves the reductive amination of 4-chlorobenzaldehyde with 4-methylaniline using a reducing agent like sodium borohydride or hydrogen gas in the presence of a catalyst such as palladium on carbon.

Industrial Production Methods: Industrial production of N-(4-chlorophenyl)-4-methylaniline often involves large-scale aromatic substitution reactions using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(4-chlorophenyl)-4-methylaniline can undergo oxidation reactions to form corresponding nitroso or nitro derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: The compound can be reduced to form N-(4-chlorophenyl)-4-methylcyclohexylamine using reducing agents like lithium aluminum hydride.

    Substitution: It can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, to form various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, catalytic hydrogenation.

    Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, halogens for halogenation.

Major Products:

    Oxidation: Nitroso or nitro derivatives.

    Reduction: N-(4-chlorophenyl)-4-methylcyclohexylamine.

    Substitution: Various substituted derivatives depending on the substituent introduced.

Scientific Research Applications

Chemistry:

    Intermediate in Organic Synthesis: N-(4-chlorophenyl)-4-methylaniline is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology:

    Biological Studies: The compound is used in biological studies to investigate its effects on cellular processes and its potential as a bioactive molecule.

Medicine:

    Drug Development: It serves as a precursor in the development of drugs with potential therapeutic applications, particularly in the treatment of diseases involving the central nervous system.

Industry:

    Dye and Pigment Production: N-(4-chlorophenyl)-4-methylaniline is used in the production of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-4-methylaniline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit or activate enzymes involved in metabolic pathways, thereby influencing cellular functions.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

  • Chloro Isomers : compares three isomers of chloro-N-(4-methoxybenzylidene)aniline (2-, 3-, and 4-CNMBA). The para-chloro isomer (4-CNMBA) demonstrated the highest corrosion inhibition efficiency (76.4%) for zinc in acidic media due to optimal electron-withdrawing effects and reactive site localization, as determined by Fukui function analysis . While 4-Chloro-N-(4-methylphenyl)aniline lacks the methoxybenzylidene group, its para-chloro and para-methylphenyl substituents likely enhance stability and electron density modulation, analogous to 4-CNMBA.

  • Nitro and Ethyl Substituents : 4-Chloro-N-ethyl-2-nitroaniline () combines chloro, nitro (electron-withdrawing), and ethyl (electron-donating) groups. The nitro group significantly increases reactivity, making it suitable for electrophilic substitution reactions, whereas the methylphenyl group in the target compound offers steric bulk without strong electronic effects .

Substituent Nature and Functional Diversity

  • Schiff Base Derivatives: Compounds like 4-Chloro-N-[(E)-(3,4-dimethoxyphenyl)methylidene]aniline () and cobalt-Schiff base complexes () highlight the role of imine linkages. The dimethoxy groups in enhance electron donation, influencing crystal packing via C–H⋯O interactions .
  • Heterocyclic Modifications: Quinoline () and pyrazole () derivatives introduce aromatic heterocycles. For example, (Z)-4-chloro-N-((2-chloroquinolin-3-yl)methylene)aniline shows enhanced corrosion inhibition (88% efficiency) due to planar geometry and π-orbital overlap with metal surfaces . The methylphenyl group’s non-planar structure may limit similar interactions but improve solubility in organic solvents.

Physical and Chemical Properties

  • Molecular Weight and Solubility: Compound Molecular Weight (g/mol) Key Substituents Notable Properties this compound ~235.7 4-Cl, N-(4-methylphenyl) Hydrophobic, moderate solubility 4-CNMBA () ~262.7 4-Cl, N-(4-methoxybenzylidene) Higher polarity, crystalline 4-Chloro-N-ethyl-2-nitroaniline () ~200.6 4-Cl, 2-NO₂, N-ethyl Reactive, low solubility Cobalt-Schiff base complex () ~350–400 Co coordination, pyridinyl High thermal stability
  • Thermal Stability: Ferrocenyl derivatives () exhibit redox activity and thermal resilience due to the organometallic ferrocene moiety . The target compound, lacking such groups, may degrade at lower temperatures.

Biological Activity

4-Chloro-N-(4-methylphenyl)aniline, also known as 4-chloro-ortho-toluidine, is an aromatic amine with significant biological activity. This compound has garnered attention due to its potential implications in various fields, including toxicology, pharmacology, and environmental science. Understanding its biological activity is crucial for assessing its safety and potential therapeutic applications.

  • Molecular Formula : C14H12ClN
  • Molecular Weight : 233.70 g/mol
  • IUPAC Name : this compound
  • CAS Number : 21648-16-8

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Toxicological Effects
    • Carcinogenic Potential : Studies have indicated that exposure to 4-chloro-ortho-toluidine may be linked to an increased risk of bladder cancer. A mortality study among workers exposed to this compound reported a significant excess of bladder tumors, suggesting a potential carcinogenic effect .
    • Genotoxicity : Research has shown that 4-chloro-ortho-toluidine exhibits genotoxic properties, which can lead to DNA damage in various cellular models. This raises concerns regarding its use in industrial applications .
  • Antimicrobial Activity
    • Some studies have explored the antimicrobial properties of aromatic amines, including this compound. Preliminary findings suggest that it may possess moderate antibacterial activity against certain Gram-positive and Gram-negative bacteria .
  • Pharmacological Applications
    • There is ongoing research into the potential use of this compound as a pharmaceutical agent. Its structural similarity to other biologically active compounds suggests it could interact with specific biological targets, potentially leading to therapeutic applications .

Case Study 1: Occupational Exposure and Health Risks

A study conducted on workers in a chemical manufacturing plant revealed that exposure to 4-chloro-ortho-toluidine was prevalent among employees involved in the production of pesticides. Urinary biomarkers indicated significant levels of this compound, correlating with acute health issues such as bladder cancer .

Case Study 2: Antimicrobial Testing

In vitro studies assessed the antimicrobial efficacy of this compound against various bacterial strains. Results indicated that while it exhibited some antibacterial activity, further research is required to determine its effectiveness and mechanism of action .

The mechanism through which this compound exerts its biological effects is not fully understood but may involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, contributing to its toxicological profile.
  • Cell Membrane Disruption : Its interaction with bacterial cell membranes could explain its antimicrobial properties.

Comparative Analysis with Similar Compounds

Compound NameMolecular WeightToxicity LevelAntimicrobial Activity
This compound233.70 g/molModerateModerate
4-Chloroaniline173.60 g/molHighLow
N-(4-Methylphenyl)-2-{[4-(prop-2-en-1-yl)-5-ModerateHigh

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